molecular formula C20H15ClFN5O2S B2439426 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluorophenyl)oxalamide CAS No. 894036-85-2

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluorophenyl)oxalamide

Cat. No.: B2439426
CAS No.: 894036-85-2
M. Wt: 443.88
InChI Key: QXLDBRHHOTXNOK-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2S/c21-13-6-4-12(5-7-13)17-25-20-27(26-17)16(11-30-20)8-9-23-18(28)19(29)24-15-3-1-2-14(22)10-15/h1-7,10-11H,8-9H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLDBRHHOTXNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluorophenyl)oxalamide typically involves multiple steps, starting with the preparation of the thiazolo[3,2-b][1,2,4]triazole core This can be achieved through the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluorophenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C21H15ClN6O2SC_{21}H_{15}ClN_{6}O_{2}S, with a molecular weight of approximately 450.9 g/mol. It is classified as a heterocyclic compound due to the presence of thiazole and triazole rings. These structural characteristics are conducive to various chemical interactions, making the compound suitable for multiple applications in scientific research.

Anticancer Activity

The thiazolo[3,2-b][1,2,4]triazole scaffold has garnered attention for its potential anticancer properties. Research indicates that derivatives of this scaffold can inhibit cancer cell proliferation while sparing normal cells. For instance:

  • Case Study : A study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives for their antitumor activity against the NCI 60 cancer cell lines. Some compounds exhibited significant anticancer effects at concentrations as low as 10 µM without causing toxicity to normal human embryonic kidney (HEK293) cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens:

  • Case Study : In vitro studies demonstrated that certain derivatives showed promising activity against Mycobacterium tuberculosis, suggesting potential use as an anti-infective agent .

Synthetic Methods

The synthesis of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluorophenyl)oxalamide typically involves multi-step synthetic protocols that incorporate various reagents:

  • Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Electrophilic aromatic substitution is often facilitated using N-bromosuccinimide or mixtures of nitric and sulfuric acids for halogenation and nitration.

The biological activities of this compound are attributed to its ability to interact with various biological targets. The following table summarizes key findings related to its pharmacological effects:

Activity TypeFindings
AnticancerSignificant inhibition of cancer cell lines without toxicity to normal cells
AntimicrobialEffective against M. tuberculosis and other pathogenic strains
Structure-Activity RelationshipModifications in substituent positions significantly affect potency against cancer cells

Mechanism of Action

The mechanism of action of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluorophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives and oxalamide-containing molecules. These compounds share structural similarities and may exhibit comparable pharmacological activities .

Uniqueness

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is unique due to its specific combination of functional groups and the resulting pharmacological profile.

Biological Activity

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Molecular Formula : C21H17ClN5O2S
  • Molecular Weight : Approximately 457.9 g/mol
  • Functional Groups : Incorporates thiazole and triazole moieties known for their biological activity.

Preliminary studies suggest that this compound may interact with specific molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Cyclooxygenase Enzymes (COX1 and COX2) : This interaction may reduce inflammation and pain associated with various conditions.
  • Impact on Cell Proliferation : The compound may inhibit pathways related to cell growth and proliferation, indicating potential anticancer properties.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds sharing the thiazole and triazole moieties have shown potent growth inhibition in various tumor cell lines, including breast, colon, and ovarian cancers .
  • Mechanistic Insights : The triazole nucleus acts as a hydrogen bond acceptor and donor, enhancing its interaction with biological receptors .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

  • Benzothiazole Derivatives : Related compounds have demonstrated significant antimicrobial effects against various pathogens, indicating a possible parallel in activity for this compound .

Case Studies

  • Study on Thiazole/Triazole Derivatives :
    • A study highlighted the anticancer activity of thiazole derivatives against different human cancer cell lines. The derivatives exhibited IC50 values in the nanomolar range, underscoring their potency .
  • Inhibition Studies :
    • Research demonstrated that benzothiazole derivatives significantly inhibited glutathione S-transferase activity at specific time intervals post-treatment. This suggests a mechanism through which these compounds can influence metabolic pathways in cells .

Data Tables

PropertyValue
Molecular FormulaC21H17ClN5O2S
Molecular Weight457.9 g/mol
CAS Number894038-12-1
Anticancer Activity (IC50)Nanomolar range (varies by cell line)
COX InhibitionYes

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Cyclization of thiazole and triazole precursors under reflux with solvents like ethanol or acetonitrile.
  • Condensation of intermediates with oxalamide derivatives using catalysts (e.g., triethylamine) at controlled temperatures (60–80°C) .
  • Purification via column chromatography or recrystallization to achieve >95% purity. Key factors include solvent choice (DMF or DMSO for solubility) and reaction time monitoring via TLC .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons, methylene linkages, and substituent positions .
  • Mass Spectrometry (HR-MS) : To confirm molecular weight (e.g., 457.91 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and triazole C-N bonds .

Q. What structural features contribute to its biological activity?

  • The thiazolo[3,2-b][1,2,4]triazole core enables π-π stacking with enzyme active sites.
  • Electron-withdrawing groups (4-chlorophenyl, 3-fluorophenyl) enhance receptor binding affinity .
  • The oxalamide bridge facilitates hydrogen bonding with target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds.
  • Purity validation : Re-test compounds with HPLC to rule out impurities affecting activity .
  • Dose-response curves : Compare EC₅₀ values across studies to identify potency variations due to substituent effects .

Q. What methodologies are effective for elucidating the mechanism of action?

  • Molecular docking : Use software (AutoDock Vina) to predict interactions with targets like EGFR or COX-2 .
  • Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases using fluorogenic substrates .
  • siRNA knockdown : Validate target dependency in cellular models .

Q. How can pharmacokinetic properties be optimized for in vivo studies?

  • In silico ADME prediction : Tools like SwissADME to assess logP (aim for 2–4) and blood-brain barrier permeability .
  • Metabolic stability tests : Incubate with liver microsomes to identify vulnerable sites for structural modification .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Q. What strategies improve selectivity and reduce off-target effects?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 3-fluorophenyl with 4-ethoxyphenyl) to refine binding .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous interactions .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess thermal stability?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for long-term storage) .
  • Differential scanning calorimetry (DSC) : Identify phase transitions and crystalline stability .

Q. What computational tools are recommended for modeling derivative compounds?

  • Quantum mechanical calculations (DFT) : Optimize geometries using Gaussian 16 to predict electronic properties .
  • Molecular dynamics simulations : Analyze conformational flexibility in aqueous environments (GROMACS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.